molecular formula C21H22N2O2<br>C21H22N2O2. 1<br>2 H2SO4<br>C42H46N4O8S B1261131 Strychnine sulfate CAS No. 60-41-3

Strychnine sulfate

Cat. No. B1261131
CAS RN: 60-41-3
M. Wt: 766.9 g/mol
InChI Key: GOOCRIHPADOQAS-ZNUXJMJHSA-N
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Description

Synthesis Analysis

Strychnine sulfate's synthesis has evolved with numerous strategies developed to assemble its complex molecular structure. Pioneering works include:

  • Palladium-Catalyzed Coupling: Kaburagi, Tokuyama, and Fukuyama (2004) described a total synthesis of (-)-strychnine, highlighting palladium-catalyzed coupling and transannular cyclization as key steps (Kaburagi, Tokuyama, & Fukuyama, 2004).
  • Intramolecular [4 + 2]-Cycloaddition: Zhang, Boonsombat, and Padwa (2007) developed a strategy based on an intramolecular [4 + 2]-cycloaddition/rearrangement cascade, assembling the critical D-ring via palladium-catalyzed enolate-driven cross-coupling (Zhang, Boonsombat, & Padwa, 2007).

Molecular Structure Analysis

The molecular structure of this compound has been extensively studied, revealing the importance of hydrate formation in its crystal structure. Braun et al. (2020) identified eight hydrate forms of this compound, including five novel hydrates, through crystallization experiments. Their research provided insight into the stability and dehydration pathways of these hydrates (Braun, Gelbrich, Kahlenberg, & Griesser, 2020).

Scientific Research Applications

Rodenticide and Medicine

Strychnine sulfate, derived from the seeds of the Indian tree Strychnos nux-vomica, has historically found applications as a rodenticide due to its high toxicity. Additionally, it has been used in medicine for the treatment of conditions such as non-ketotic hyperglycinaemia, impotence, and sleep apnoea (MAK Value Documentation, 2003).

Crystallography and Stability

Recent research has identified eight hydrate forms of this compound, including five novel hydrates. These forms vary in stability under different humidity conditions, providing insights into the molecular structure and stability of this compound under various conditions (Braun et al., 2020).

Uptake by Plants

Studies have shown that strychnine can be absorbed by certain crops, such as lupine, when grown near strychnine-coated wheat grain. However, under recommended application rates, the strychnine levels in crops are unlikely to be significant. This suggests a potential risk of strychnine entering the food chain through agricultural use (Oliver et al., 2000).

Analytical Methods

Advanced analytical methods have been developed for determining strychnine in biological samples. These methods are crucial for investigations involving strychnine ingestion, providing accurate measurements in forensic and clinical scenarios (Marques et al., 2000).

Environmental and Biological Interactions

Research into the environmental interactions of strychnine has led to the development of environmentally friendly methods for its removal and utilization in other products. This approach is based on proton-transfer complexation, offering a sustainable solution for dealing with discarded strychnine (Adam et al., 2015).

The interaction of strychnine with DNA has also been a subject of study, particularly in understanding its cytotoxic effects. These studies are significant for comprehending the mechanisms by which strychnine affects cells at the molecular level (Liu et al., 2015).

Therapeutic Research

Investigations into the therapeutic applications of strychnine, particularly in traditional medicine, have led to studies on its analgesic and anti-inflammatory activities. These studies aim to balance its toxic effects while harnessing potential medical benefits (Chen et al., 2012).

Mechanism of Action

Target of Action

Strychnine sulfate primarily targets the glycine and acetylcholine receptors . These receptors play a crucial role in controlling nerve signals to the muscles .

Mode of Action

Strychnine acts as an antagonist of the glycine and acetylcholine receptors . It competes with the inhibitory neurotransmitter glycine, resulting in an excitatory state . This interaction primarily affects the motor nerve fibers in the spinal cord, which control muscle contraction .

Biochemical Pathways

The biochemical pathway of strychnine involves a series of enzymatic transformations. The Strychnos nux-vomica plant uses a suite of enzymes to convert geissoschizine into strychnine . The conversion of prestrychnine to strychnine occurs spontaneously, catalyzed by acidic conditions within the plant rather than with the help of enzymes .

Pharmacokinetics

Strychnine is rapidly absorbed from the gastrointestinal tract, nasal passages, or from injection sites and exerts its effects on the central nervous system . It is rapidly metabolized by the liver microsomal enzyme system requiring NADPH and O2 .

Result of Action

The action of strychnine results in muscular convulsions and can eventually lead to death through asphyxia . It causes increased reflex excitability in the spinal cord, resulting in a loss of the normal inhibition of the spread of motor cell stimulation, so that all muscles contract simultaneously .

Action Environment

The action of strychnine can be influenced by environmental factors such as the method of administration and the presence of other substances. For example, strychnine can be taken by mouth, inhaled, or mixed in a solution and given intravenously . It can also be found mixed with “street” drugs such as LSD, heroin, and cocaine . The extent of poisoning caused by strychnine depends on the amount and route of strychnine exposure and the person’s condition of health at the time of the exposure .

Safety and Hazards

Strychnine sulfate is extremely toxic . It can affect you when breathed in . Exposure to this compound can cause muscle cramps, stiffness or twitching, vision disturbances, and feeling restless or anxious . Overexposure can cause severe convulsions (“fits”), rapidly leading to death . This can occur without warning . This compound may damage the kidneys .

Biochemical Analysis

Biochemical Properties

Strychnine sulfate acts as a neurotoxin by antagonizing glycine and acetylcholine receptors. Glycine receptors, primarily found in the spinal cord, are inhibitory neurotransmitters that regulate motor nerve impulses. This compound binds to these receptors, preventing glycine from exerting its inhibitory effects, leading to uncontrolled nerve signaling and muscle contractions . Additionally, this compound interacts with acetylcholine receptors, further contributing to its neurotoxic effects .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It primarily affects motor neurons in the spinal cord, leading to severe muscle spasms and convulsions . The compound disrupts normal cell signaling pathways by blocking glycine receptors, resulting in continuous excitatory signals . This disruption can lead to alterations in gene expression and cellular metabolism, causing widespread cellular dysfunction .

Molecular Mechanism

At the molecular level, this compound exerts its effects by competitively inhibiting glycine receptors in the central nervous system . By binding to these receptors, this compound prevents glycine from activating its inhibitory function, leading to excessive neuronal firing and muscle contractions . This inhibition also affects the postsynaptic inhibitory effect of glycine, resulting in uncontrolled motor neuron activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can be observed within minutes of exposure . The compound is rapidly absorbed and distributed throughout the body, leading to immediate onset of symptoms such as muscle spasms and convulsions . Over time, the effects of this compound may diminish as the compound is metabolized and excreted. Prolonged exposure can lead to long-term cellular damage and dysfunction .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can cause mild agitation and muscle stiffness . As the dosage increases, the severity of symptoms escalates, leading to severe muscle spasms, convulsions, and respiratory failure . High doses of this compound are lethal, with death occurring due to respiratory paralysis and exhaustion .

Metabolic Pathways

This compound is metabolized primarily in the liver by microsomal enzymes . The compound undergoes hepatic metabolism, resulting in the formation of various metabolites that are excreted in the urine . The metabolic pathways of this compound involve complex enzymatic reactions that contribute to its detoxification and elimination from the body .

Transport and Distribution

Upon absorption, this compound is rapidly distributed throughout the body, with the highest concentrations found in the blood, liver, and kidneys . The compound has a high volume of distribution, indicating extensive tissue penetration . This compound is transported across cell membranes and accumulates in various tissues, contributing to its widespread toxic effects .

Subcellular Localization

This compound primarily localizes to the synaptic membranes of neurons in the central nervous system . Within the cells, it is found near the nucleus but is not associated with the Golgi apparatus or rough endoplasmic reticulum . This localization suggests that this compound interacts with specific subcellular structures to exert its neurotoxic effects .

properties

IUPAC Name

(4aR,5aS,8aR,13aS,15aS,15bR)-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C21H22N2O2.H2O4S/c2*24-18-10-16-19-13-9-17-21(6-7-22(17)11-12(13)5-8-25-16)14-3-1-2-4-15(14)23(18)20(19)21;1-5(2,3)4/h2*1-5,13,16-17,19-20H,6-11H2;(H2,1,2,3,4)/t2*13-,16-,17-,19-,20-,21+;/m00./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOOCRIHPADOQAS-ZNUXJMJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75.C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CC3=CCO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3C[C@H]2[C@@]61C7=CC=CC=C75.C1CN2CC3=CCO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3C[C@H]2[C@@]61C7=CC=CC=C75.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H46N4O8S
Record name STRYCHNINE SULFATE
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DSSTOX Substance ID

DTXSID8021721
Record name Strychnine hemisulphate salt
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Molecular Weight

766.9 g/mol
Source PubChem
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Physical Description

Strychnine sulfate appears as colorless, odorless, very bitter crystals or white crystalline powder. Has been used as a tonic and stimulant in veterinary medicine. Registered as a rodenticide in the U.S. (EPA, 1998), ODOURLESS COLOURLESS CRYSTALS OR WHITE CRYSTALLINE POWDER WITH BITTER TASTE.
Record name STRYCHNINE SULFATE
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Record name STRYCHNINE SULFATE (ANHYDROUS)
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Solubility

Solubility in water, g/100ml: 2.9
Record name STRYCHNINE SULFATE (ANHYDROUS)
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CAS RN

60-41-3
Record name STRYCHNINE SULFATE
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Record name Strychnine sulfate [NF]
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Record name Strychnine hemisulphate salt
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Record name STRYCHNINE SULFATE
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Record name STRYCHNINE SULFATE (ANHYDROUS)
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Melting Point

392 °F with decomposition (EPA, 1998)
Record name STRYCHNINE SULFATE
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Strychnine sulfate
Reactant of Route 2
Strychnine sulfate
Reactant of Route 3
Strychnine sulfate
Reactant of Route 4
Strychnine sulfate
Reactant of Route 5
Strychnine sulfate
Reactant of Route 6
Strychnine sulfate

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